Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate
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Overview
Description
Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to inhibit certain cancer cell lines. Additionally, it may serve as a scaffold for developing new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new materials with enhanced properties .
Mechanism of Action
The mechanism of action of tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth . The compound’s ability to interact with these molecular targets is attributed to its unique structure, which allows it to bind effectively to the active sites of the target proteins .
Comparison with Similar Compounds
1H-pyrazolo[3,4-B]pyridine: A closely related compound with similar structural features but lacking the tert-butyl group.
1H-pyrazolo[3,4-C]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-pyrazolo[4,3-B]pyridine: A compound with a different arrangement of the pyrazole and pyridine rings.
Uniqueness: Tert-butyl 1H-pyrazolo[3,4-B]pyridine-3-carboxylate stands out due to the presence of the tert-butyl group, which enhances its stability and solubility. This modification makes it more suitable for certain applications, particularly in drug development and industrial processes .
Properties
IUPAC Name |
tert-butyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8-7-5-4-6-12-9(7)14-13-8/h4-6H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJTPKFMCVBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C=CC=NC2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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